5-(Phenylsulfonyl)benzo[b]thiophene
Description
Contextualization of Benzothiophene (B83047) Core Structures in Scientific Inquiry
The benzothiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a privileged structure in chemical research, particularly in the realm of medicinal chemistry and materials science. nih.govresearchgate.net Its structural similarity to endogenous molecules and its versatile chemical nature make it a valuable building block for the design of novel compounds with a wide array of biological activities. nih.gov
Benzothiophene derivatives have been extensively investigated and are found in the chemical structures of several commercially available pharmaceutical drugs. wikipedia.org The diverse pharmacological applications of these compounds stem from their ability to interact with various biological targets, including enzymes and receptors. nih.gov Researchers have successfully developed benzothiophene-based agents that exhibit anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others. nih.govresearchgate.net The inherent aromaticity and the presence of a sulfur atom contribute to the unique electronic and physicochemical properties of the benzothiophene core, influencing its pharmacokinetic and pharmacodynamic profiles.
In the field of materials science, the planar and electron-rich nature of the benzothiophene system makes it an attractive component for the construction of organic semiconductors, organic light-emitting diodes (OLEDs), and other functional materials. nih.gov The ability to modify the benzothiophene core at various positions allows for the fine-tuning of its electronic properties to meet the specific demands of these applications.
Significance of Sulfone Functionality in Contemporary Chemical Research
The sulfone group (R-S(=O)₂-R'), characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a crucial functional group in modern chemical research. Its strong electron-withdrawing nature significantly influences the electronic properties of a molecule, impacting its reactivity, polarity, and stability.
In medicinal chemistry, the incorporation of a sulfone moiety can enhance the biological activity of a compound. Sulfone-containing molecules have been found to exhibit a broad spectrum of therapeutic effects, including antibacterial, antifungal, antiviral, and antitumor activities. The ability of the sulfone group to act as a hydrogen bond acceptor and its rigid geometry can contribute to stronger and more specific interactions with biological targets.
From a synthetic perspective, the sulfone group is a versatile functional handle. It can be introduced into molecules through various methods, most commonly via the oxidation of sulfides or sulfoxides. The stability of the sulfone group under many reaction conditions makes it a reliable component in multi-step syntheses. Furthermore, the sulfone group can activate adjacent C-H bonds, facilitating the formation of new carbon-carbon bonds, a key strategy in the construction of complex organic molecules.
Overview of Research Trajectories and Intellectual Challenges Pertaining to 5-(Phenylsulfonyl)benzo[b]thiophene
The specific compound this compound, which combines the benzothiophene core with a phenylsulfonyl group at the 5-position, presents a unique set of research opportunities and challenges. The phenylsulfonyl substituent is expected to significantly modulate the electronic properties of the benzothiophene ring system, making it a target for investigations into its fundamental chemical behavior and potential applications.
Current research trajectories involving this scaffold primarily focus on its synthesis and structural characterization. The development of efficient and regioselective methods for the synthesis of this compound and its derivatives is an active area of investigation. Common strategies include the direct sulfonation of benzo[b]thiophene or cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the C-S bond. researchgate.net A significant challenge in the direct sulfonation of benzo[b]thiophene is controlling the regioselectivity, as it can lead to a mixture of isomers.
The structural analysis of complex molecules containing the this compound moiety has been a subject of research, with studies employing X-ray crystallography to elucidate their three-dimensional structures. nih.gov These studies provide valuable insights into the conformational preferences and intermolecular interactions of these compounds, which are crucial for understanding their properties and potential applications.
Intellectual challenges in this field include the development of synthetic routes that are not only efficient but also environmentally benign. Furthermore, a comprehensive understanding of the structure-activity relationships of this compound derivatives is yet to be fully established. Future research is likely to focus on exploring the biological activities of this class of compounds, leveraging the combined properties of the benzothiophene core and the sulfone group to design novel therapeutic agents. Additionally, the unique electronic properties conferred by the phenylsulfonyl group may be exploited in the development of new organic materials with tailored optical and electronic characteristics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O2S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-1-benzothiophene |
InChI |
InChI=1S/C14H10O2S2/c15-18(16,12-4-2-1-3-5-12)13-6-7-14-11(10-13)8-9-17-14/h1-10H |
InChI Key |
GBHYIZZQSQTHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenylsulfonyl Benzo B Thiophene and Its Structural Analogues
Strategic Approaches for Constructing the Benzo[b]thiophene Ring System
The synthesis of the benzo[b]thiophene scaffold, a key structural motif in numerous pharmaceuticals and materials, has been the subject of extensive research. researchgate.net These strategies typically involve the construction of the thiophene (B33073) ring onto a pre-existing benzene (B151609) derivative or the simultaneous formation of both rings. The choice of strategy is often dictated by the desired substitution pattern on the final molecule.
Precursor Design and Synthesis for Benzo[b]thiophene Formation
The design and synthesis of appropriate precursors are critical for the successful construction of the benzo[b]thiophene ring. Common precursors can be broadly categorized based on the bond disconnections made in the target heterocycle.
One prevalent class of precursors is o-alkynylthioanisoles. nih.gov These compounds contain a methylthio group ortho to an alkyne substituent on a benzene ring. They are primed for electrophilic cyclization reactions that form the C-S bond of the thiophene ring. nih.gov Another important set of precursors includes aryl sulfides, which can undergo intramolecular cyclization under various catalytic conditions. chemicalbook.com For instance, arylmercapto acetals can be cyclized using catalysts like Amberlyst A-15. chemicalbook.com Similarly, arylthioacetic acids, derived from the reaction of thiophenol and chloroacetic acid, can be cyclized to form 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated. chemicalbook.com
More complex precursors for diversity-oriented synthesis include enethiolate salts of α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles. These can be generated in situ from the condensation of substituted arylacetonitriles with dithioates. nih.gov
A different approach involves the use of o-halovinylbenzenes, which can react with a sulfur source like potassium sulfide (B99878) to yield 2-substituted benzo[b]thiophenes, often without the need for a transition-metal catalyst. organic-chemistry.org The Sonogashira coupling of 1-bromo-2-iodobenzene (B155775) with phenylacetylene, followed by lithiation and reaction with a selenium or sulfur source, is another route to precursors for benzo[b]seleno- and thiophenes. nih.gov
The following table summarizes some common precursors for benzo[b]thiophene synthesis:
| Precursor Type | Description | Subsequent Reaction |
| o-Alkynylthioanisoles | A methylthio group ortho to an alkyne on a benzene ring. | Electrophilic Cyclization |
| Arylmercapto acetals | An acetal (B89532) derived from an aryl thiol. | Acid-catalyzed Cyclization |
| Arylthioacetic acids | A carboxylic acid with an arylthio group. | Cyclization/Dehydroxylation |
| o-Halovinylbenzenes | A vinyl group with a halogen at the ortho position. | Reaction with a sulfur source |
| Enethiolate salts | Generated from arylacetonitriles and dithioates. | Palladium-catalyzed C-H functionalization |
Cyclization Reactions Employed in Benzo[b]thiophene Annulation
A diverse array of cyclization reactions is utilized to form the benzo[b]thiophene ring system from the afore mentioned precursors. These can be broadly classified into electrophilic cyclizations, transition-metal-catalyzed reactions, and radical-mediated cyclizations.
Electrophilic Cyclization: This is a common strategy for the cyclization of o-alkynyl thioanisoles. nih.gov Various electrophilic reagents, such as iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS), can be used to induce the cyclization. nih.govresearchgate.net For example, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been reported for the electrophilic cyclization of o-alkynyl thioanisoles to produce 2,3-disubstituted benzo[b]thiophenes. nih.gov
Transition-Metal-Catalyzed Cyclization: Palladium and copper catalysts are frequently employed in the synthesis of benzo[b]thiophenes. rsc.org Palladium-catalyzed intramolecular oxidative C-H functionalization of enethiolate salts is an efficient method for producing multisubstituted benzo[b]thiophenes. nih.gov Copper-catalyzed reactions, such as the double Ullmann coupling, can also lead to the formation of the benzo[b]thiophene ring. rsc.org Rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur represents a more recent approach to construct the benzo[b]thiophene skeleton with high regioselectivity. researchgate.net
Radical Cyclization: Radical-mediated pathways offer alternative routes to benzo[b]thiophenes. For example, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of eosin (B541160) Y, yields substituted benzo[b]thiophenes regioselectively. organic-chemistry.org
The table below provides examples of different cyclization reactions:
| Cyclization Type | Catalyst/Reagent | Precursor | Product |
| Electrophilic Cyclization | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-Alkynyl thioanisole | 2,3-Disubstituted benzo[b]thiophene |
| Palladium-Catalyzed | Pd(OAc)₂/Cu(OAc)₂ | Enethiolate salt | Multisubstituted benzo[b]thiophene |
| Rhodium-Catalyzed | Rh catalyst | Arylboronic acid, alkyne, S₈ | Substituted benzo[b]thiophene |
| Photocatalytic Radical Annulation | Eosin Y/Green Light | o-Methylthio-arenediazonium salt, alkyne | Substituted benzo[b]thiophene |
Regioselective Functionalization at the C5 Position with the Phenylsulfonyl Moiety
Once the benzo[b]thiophene core is constructed, the next critical step in the synthesis of 5-(Phenylsulfonyl)benzo[b]thiophene is the introduction of the phenylsulfonyl group at the C5 position. This can be achieved through direct sulfonylation of the aromatic ring or via cross-coupling reactions on a pre-functionalized C5 position.
Direct Sulfonylation Strategies for Aromatic Systems
Direct sulfonylation involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a sulfonyl group. Classical methods often require harsh conditions, such as the use of stoichiometric Lewis or Brønsted acids and high temperatures, which can be incompatible with sensitive functional groups. scispace.com
More recent and milder methods have been developed. A notable example is the visible-light-mediated photoredox-catalyzed sulfonylation of aniline (B41778) derivatives with sulfinate salts. rsc.orgnih.gov This method relies on the generation of sulfonyl radicals from stable sulfinate salts. rsc.org While this has been demonstrated on anilines, the principle could potentially be adapted for the direct C-H sulfonylation of electron-rich benzo[b]thiophene systems. However, direct sulfonylation of benzo[b]thiophene itself can lead to a mixture of isomers, with substitution often favoring the C3 or C2 positions. Therefore, achieving regioselectivity at the C5 position can be challenging and may depend on the presence of directing groups on the benzo[b]thiophene ring. chemicalbook.com
Cross-Coupling Reactions for C-S Bond Formation
Cross-coupling reactions provide a powerful and regioselective alternative for forming the C-S bond at the C5 position. This strategy typically involves the reaction of a C5-functionalized benzo[b]thiophene (e.g., with a halide or triflate) with a sulfur-containing coupling partner.
Palladium-catalyzed cross-coupling reactions are widely used for C-S bond formation. youtube.com For instance, the Buchwald-Hartwig amination protocol has been extended to the coupling of thiols. youtube.com Similarly, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are effective for forming C-S bonds. thieme-connect.de These reactions can couple aryl halides with thiols or their salts.
A practical approach to this compound would involve the synthesis of a 5-halobenzo[b]thiophene followed by a cross-coupling reaction with a phenylsulfinate salt (e.g., sodium phenylsulfinate). This approach offers excellent control over the regiochemistry.
Advancements in Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of this compound and its analogues, several sustainable approaches are being explored.
One area of advancement is the use of electrochemical synthesis. nih.gov Electrosynthesis can reduce the need for chemical oxidants and reductants, often proceeding under mild conditions with high atom economy. nih.govresearchgate.net For example, an electrochemical method for the synthesis of C3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates has been reported, which proceeds under oxidant- and catalyst-free conditions. organic-chemistry.org This concept could potentially be extended to C5-sulfonylation.
The use of environmentally benign solvents and reagents is another key aspect of sustainable synthesis. nih.gov For instance, the use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" in ethanol (B145695) for the synthesis of halogenated heterocycles represents a greener alternative to traditional halogenating agents. nih.gov Such halogenated intermediates are key for subsequent cross-coupling reactions.
Furthermore, photocatalysis, especially using visible light, offers a sustainable energy source for driving chemical reactions. organic-chemistry.orgrsc.org The previously mentioned photoredox-catalyzed sulfonylation is a prime example of a more sustainable approach compared to classical methods. rsc.org The photocatalyst-promoted hydrogenative transannulation of disulfonylcyclooctatetraene to synthesize a bis(phenylsulfonyl) derivative also highlights the potential of photocatalysis in constructing complex sulfonylated molecules. nih.gov
Catalytic Protocols for Enhanced Reaction Efficiency
The construction of the benzo[b]thiophene core and the subsequent introduction of substituents are often facilitated by transition metal catalysis, which allows for high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of substituted benzo[b]thiophenes. One common approach involves the intramolecular C-H functionalization of aryl thioethers. For instance, α-aryl-β-mercaptoacrylonitriles can undergo palladium-catalyzed intramolecular oxidative C-H functionalization to yield a variety of substituted benzo[b]thiophenes. nih.gov This method is versatile, tolerating a wide array of functional groups on the aromatic rings. nih.gov The catalytic system typically employs a palladium salt, such as palladium(II) acetate, in conjunction with an oxidant like cupric acetate. nih.gov
Another powerful catalytic strategy is the reaction of o-alkynylthioanisoles. Gold-catalyzed carbothiolation provides an atom-economical pathway to 2,3-disubstituted benzothiophenes. organic-chemistry.org Additionally, electrophilic cyclization of o-alkynylthioanisoles can be achieved using various catalysts. For example, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt can mediate the cyclization to produce 2,3-disubstituted benzo[b]thiophenes under mild conditions. organic-chemistry.orgnih.gov
Direct C-H functionalization of a pre-formed benzo[b]thiophene ring is an attractive method for introducing the phenylsulfonyl group. While direct C-5 sulfonylation of benzo[b]thiophene is not widely reported, palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl bromides or chlorides is a well-established transformation that could be adapted for this purpose. organic-chemistry.org
The following table summarizes various catalytic approaches to substituted benzothiophenes that could be applied to the synthesis of the target molecule or its analogues.
| Catalyst System | Starting Materials | Product Type | Key Features |
| Pd(OAc)₂ / Cu(OAc)₂ | α-Aryl-β-mercaptoacrylonitriles | Multisubstituted benzo[b]thiophenes | High efficiency, broad substrate scope. nih.gov |
| Gold Catalysis | o-Alkynylthioanisoles | 2,3-Disubstituted benzo[b]thiophenes | Atom-economical carbothiolation. organic-chemistry.org |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-Alkynylthioanisoles | 2,3-Disubstituted benzo[b]thiophenes | Electrophilic cyclization at room temperature. organic-chemistry.orgnih.gov |
| Iridium Catalysis | Substituted benzylic alcohols | Substituted benzo[b]thiophenes | Hydrogen transfer reaction. organic-chemistry.org |
| Copper(I) Iodide | 2-Bromo alkynylbenzenes and sodium sulfide | 2-Substituted benzo[b]thiophenes | Thiolation and annulation reaction. organic-chemistry.org |
Atom-Economical and Solvent-Minimizing Methodologies
Modern synthetic chemistry emphasizes the development of sustainable processes that minimize waste and the use of hazardous solvents.
Atom-Economical Syntheses
An aryne-based approach offers a one-step intermolecular synthesis of 3-substituted and multisubstituted benzo[b]thiophenes from o-silylaryl triflates and alkynyl sulfides. chemistryviews.orgrsc.org This method proceeds via the in-situ generation of a reactive aryne intermediate, followed by nucleophilic addition and cyclization, demonstrating good functional group tolerance. chemistryviews.orgrsc.org
Another atom-economical method is the reagentless, highly regio- and stereoselective iodosulfenylation of alkynes using only iodine and a disulfide. rsc.org While this produces β-iodoalkenyl sulfides, these intermediates are valuable for further elaboration into more complex structures. rsc.org
Solvent-Minimizing and Unconventional Conditions
Electrochemical synthesis has emerged as a green and practical alternative for constructing sulfonated benzo[b]thiophenes. An oxidant- and catalyst-free electrochemical method allows for the synthesis of C-3-sulfonated benzo[b]thiophenes from 2-alkynylthioanisoles and sodium sulfinates in moderate to good yields. organic-chemistry.orgacs.org This protocol operates at a constant current and is scalable. organic-chemistry.orgacs.org A paired electrolysis approach using benzenediazonium (B1195382) salts as aryl radical precursors has also been developed for the synthesis of 2-aryl substituted benzothiophenes. xmu.edu.cn
The use of ionic liquids as solvents can facilitate catalyst recycling and reduce the environmental impact of a reaction. For instance, the palladium-iodide catalyzed synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes can be performed in the ionic liquid BmimBF₄, allowing for the recycling of the catalytic system.
The following table highlights some of these sustainable synthetic strategies.
| Methodology | Starting Materials | Product Type | Key Advantages |
| Aryne Cycloaddition | o-Silylaryl triflates, alkynyl sulfides | Substituted benzo[b]thiophenes | One-step, good functional group tolerance. chemistryviews.orgrsc.org |
| Electrochemical Sulfonylation | 2-Alkynylthioanisoles, sodium sulfinates | C-3-Sulfonated benzo[b]thiophenes | Oxidant- and catalyst-free, scalable. organic-chemistry.orgacs.org |
| Paired Electrolysis | 2-Methylthiobenzenediazonium salts, alkynes | 2-Aryl substituted benzothiophenes | Environmentally friendly, uses aryl radical precursors. xmu.edu.cn |
| Iodosulfenylation of Alkynes | Alkynes, Iodine, Disulfides | (E)-β-Iodoalkenyl sulfides | 100% atom-economical, reagentless. rsc.org |
Reactivity and Chemical Transformations of 5 Phenylsulfonyl Benzo B Thiophene
Electrophilic and Nucleophilic Reactivity of the Benzo[b]thiophene Moiety
The inherent electronic nature of the benzo[b]thiophene scaffold is that of a π-electron-rich heterocycle, which typically favors electrophilic substitution. acs.orgresearchgate.net However, the introduction of the powerful electron-withdrawing phenylsulfonyl group at C-5 alters this landscape profoundly.
In its unsubstituted form, benzo[b]thiophene undergoes electrophilic attack preferentially at the β-position (C-3) of the thiophene (B33073) ring. acs.orgresearchgate.netchemicalbook.com The general order of positional reactivity for electrophilic substitution (e.g., nitration) is reported as 3 > 2 > 6 > 5 > 4 > 7. acs.orgresearchgate.net
The phenylsulfonyl group at C-5 is a strong deactivating group due to its inductive (-I) and resonance (-M) effects. This effect drastically reduces the electron density of the entire aromatic system, making electrophilic aromatic substitution significantly more difficult compared to the parent heterocycle. The deactivation is most pronounced on the fused benzene (B151609) ring (positions 4, 6, and 7). The thiophene ring (positions 2 and 3) remains the most likely site for electrophilic attack, though it is also deactivated. Following the established reactivity pattern, any electrophilic substitution is expected to occur regioselectively at the C-3 position, as it is electronically favored over C-2 and is less influenced by the deactivating group at C-5 compared to the positions on the benzene ring. Studies on related benzo[b]thiophene-1,1-dioxides, where the sulfone is within the thiophene ring, confirm that the benzene part of the molecule becomes the site of electrophilic attack, but for 5-(phenylsulfonyl)benzo[b]thiophene, the thiophene ring retains its higher reactivity. mdpi.comiaea.org
Conversely, the electron-withdrawing nature of the C-5 phenylsulfonyl group renders the benzo[b]thiophene ring system, particularly the benzene moiety, susceptible to nucleophilic aromatic substitution (SNAr). youtube.com For an SNAr reaction to proceed, a good leaving group (such as a halide) must be present on the ring, and its position relative to the electron-withdrawing group is crucial.
A leaving group at the C-4 or C-6 position of this compound would be in the ortho or para position relative to the sulfonyl group, respectively. This arrangement provides strong activation for SNAr by stabilizing the intermediate Meisenheimer complex. youtube.com Therefore, halogenated derivatives of this compound at these positions are expected to react readily with nucleophiles (e.g., alkoxides, amines) to yield substituted products. This strategy is a key pathway for the further functionalization of such electron-poor heterocyclic systems. nih.govbeilstein-journals.org
Reactions Involving the Sulfonyl Group and Phenyl Substituent
The exocyclic phenylsulfonyl moiety is not merely a passive electronic modulator but can actively participate in chemical transformations.
The sulfonyl group itself can be the site of chemical reactions. One important transformation is its reduction. Aryl sulfones can be reduced to the corresponding arenes under specific conditions, which would involve the complete removal of the phenylsulfonyl group to yield the parent benzo[b]thiophene. researchgate.net
Furthermore, the carbon-sulfur bond of the sulfonyl group can be cleaved in transition-metal-catalyzed reactions. These desulfonylative cross-coupling reactions allow the sulfonyl group to function as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the benzo[b]thiophene core. nih.gov This highlights the sulfone's role as a versatile functional handle for advanced synthetic applications.
Additionally, the precursor to the title compound, benzo[b]thiophene-5-sulfonyl chloride, is highly reactive. The electrophilic sulfonyl chloride group readily reacts with various nucleophiles like amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to the synthesis of a wide array of derivatives.
Table 1: Selected Transformations of the Sulfonyl Functionality
| Starting Material | Reagent(s) | Product Type | Reaction Type |
| Benzo[b]thiophene-5-sulfonyl chloride | Amine (R-NH₂) | 5-(Sulfonamido)benzo[b]thiophene | Nucleophilic Substitution |
| Benzo[b]thiophene-5-sulfonyl chloride | Alcohol (R-OH) | 5-(Sulfonyloxy)benzo[b]thiophene | Nucleophilic Substitution |
| This compound | Reducing Agent (e.g., Co-catalyst, Grignard) | Benzo[b]thiophene | Reductive Desulfonylation |
| This compound | Arylboronic acid, Pd/Ni/Cu catalyst | 5-Arylbenzo[b]thiophene | Desulfonylative Cross-Coupling |
The phenyl ring of the phenylsulfonyl group exhibits reactivity characteristic of a deactivated aromatic ring. wikipedia.org The sulfonyl group strongly withdraws electron density, making the attached phenyl ring less reactive towards electrophilic aromatic substitution than benzene itself. Any electrophilic substitution that does occur (e.g., nitration, halogenation) is directed to the meta positions (C-3' and C-5') of the phenyl ring. wikipedia.orgyoutube.com
Conversely, this electron deficiency activates the phenyl ring for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at a position ortho or para to the sulfonyl group attachment point.
Metal-Catalyzed Reactions and Bond Activations
Transition-metal catalysis offers powerful tools for the functionalization of this compound, primarily through the activation of C-H or C-S bonds.
Direct C-H arylation has emerged as a highly efficient method for modifying benzo[b]thiophenes, eliminating the need for pre-functionalization. researchgate.net For the benzo[b]thiophene core, reactions can be tuned to favor arylation at either the C-2 (α) or C-3 (β) position. nih.govacs.org Studies have shown that reaction conditions, such as catalyst loading and the presence of co-catalysts like silver(I) salts, can switch the regioselectivity. nih.govresearchgate.net For example, near-room-temperature reactions with low palladium loadings have been shown to favor α-arylation, while higher temperatures often yield the β-arylated product. nih.govacs.org The electronic influence of the C-5 phenylsulfonyl group would play a significant role in the kinetics and regiochemical outcome of these C-H activation reactions.
The C-S bond of the sulfonyl group can also be activated by transition metals. As mentioned previously, desulfonylative cross-coupling reactions catalyzed by palladium, nickel, or copper complexes allow the entire phenylsulfonyl group to be replaced, providing a route to 5-substituted benzo[b]thiophenes. nih.gov
Finally, if the this compound scaffold is first halogenated (e.g., at the 2-, 3-, 4-, or 6-position), these halo-derivatives become excellent substrates for a wide range of classical metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netthieme-connect.de The presence of a halogen provides a reliable and specific reaction handle for the construction of complex molecular architectures. nih.gov
Table 2: Key Metal-Catalyzed Reactions
| Reaction Type | Position(s) Involved | Coupling Partner Example | Catalyst System Example | Product Type |
| Direct C-H Arylation | C-2 or C-3 | Aryl Halide | Pd(OAc)₂, Ag₂CO₃ | 2- or 3-Aryl-5-(phenylsulfonyl)benzo[b]thiophene |
| Desulfonylative Coupling | C-5 | Arylboronic Acid | Pd, Ni, or Cu catalyst | 5-Arylbenzo[b]thiophene |
| Suzuki-Miyaura Coupling | C-2, C-3, C-4, or C-6 (requires pre-halogenation) | Arylboronic Acid | Pd(PPh₃)₄, Base | Aryl-substituted this compound |
Photochemical and Electrochemical Behavior of this compound
Extensive literature searches for specific experimental data on the photochemical and electrochemical behavior of this compound did not yield direct studies on this particular compound. However, the reactivity of the core moieties, namely the benzothiophene (B83047) sulfone and the phenylsulfonyl group, has been investigated in various contexts. This allows for a discussion of the expected, albeit not experimentally confirmed, behavior of the title compound.
Photochemical Behavior
The photochemical properties of this compound are anticipated to be influenced by the benzothiophene ring system and the strongly electron-withdrawing phenylsulfonyl group. While no specific photolysis or photosensitization studies for this exact molecule are publicly available, research on related benzothiophene sulfones and other aryl sulfonyl compounds provides valuable insights.
General Reactivity of Related Compounds:
Studies on diarylethenes incorporating benzothiophene-1,1-dioxide units have shown that these compounds can undergo photochromic reactions, specifically reversible cyclization and cycloreversion processes upon irradiation with light of specific wavelengths. The quantum yields for these reactions are influenced by the substituents on the thiophene ring. For instance, electron-donating groups have been observed to decrease the cyclization quantum yield.
Furthermore, research on oligomers containing thiophene-S,S-dioxide units has highlighted their potential for high photoluminescence quantum yields in the solid state. The emission properties are tunable based on the nature of the aromatic groups attached to the thiophene dioxide core.
Based on these findings, it can be postulated that this compound may exhibit photochemical reactivity, potentially involving transformations centered on the benzothiophene core or the C-S bonds of the sulfonyl group. However, without direct experimental data, the specific reaction pathways, products, and quantum yields remain speculative.
Electrochemical Behavior
The electrochemical behavior of this compound is expected to be characterized by the redox properties of the benzothiophene sulfone moiety. The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic system and its susceptibility to electrochemical transformations.
Insights from Related Systems:
The electrochemical synthesis of various sulfonated benzothiophenes and benzothiophene-1,1-dioxides has been reported, often proceeding through radical-mediated pathways. Cyclic voltammetry has been employed in these studies to investigate the oxidation and reduction potentials of precursor molecules. For example, in the electrochemical synthesis of 2-arylbenzothiophene derivatives, cyclic voltammetry revealed an irreversible reduction peak for the precursor 2-methylthiobenzene diazonium salt at –0.4 V vs. Ag/Ag⁺. xmu.edu.cn
Studies on the electrochemical reduction of o-bis(phenylsulfonyl)benzene derivatives indicate that the process is initiated by the formation of a radical anion, which then fragments. rsc.org This suggests that the phenylsulfonyl group can be the initial site of electrochemical activity.
For benzothiophene sulfone derivatives, electrochemical reduction has been explored as a synthetic route to obtain 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides. pku.edu.cnresearchgate.net These studies underscore the reactivity of the benzothiophene sulfone core under electrochemical conditions.
While these examples from related compounds are informative, the precise oxidation and reduction potentials for this compound have not been documented. A summary of electrochemical data for related, but not identical, compounds is presented below to provide a contextual understanding.
| Compound/Precursor | Electrochemical Process | Potential (V) | Reference Electrode | Notes | Citation |
|---|---|---|---|---|---|
| 2-Methylthiobenzene diazonium salt | Irreversible Reduction | -0.4 | Ag/Ag⁺ | Precursor for electrochemical synthesis of 2-arylbenzothiophenes. | xmu.edu.cn |
| o-Bis(phenylsulfonyl)benzene derivatives | Radical Anion Formation | Not specified | Not specified | Initial step in electrochemical reduction. | rsc.org |
Mechanistic Insights into Biological Activities Associated with 5 Phenylsulfonyl Benzo B Thiophene Derivatives
Molecular Target Identification and Ligand-Receptor Interaction Mechanisms
The biological activity of 5-(phenylsulfonyl)benzo[b]thiophene derivatives is initiated by their interaction with specific biomolecular targets. Identifying these targets and characterizing the binding interactions are fundamental steps in elucidating their mechanism of action.
Derivatives of the benzo[b]thiophene scaffold have been identified as potent inhibitors of several key enzymes implicated in disease.
One major area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases. Studies on benzo[b]thiophene-chalcone hybrids have demonstrated significant inhibitory activity. For instance, certain amino- and hydroxyl-substituted 3-benzoylbenzothiophenes show marked inhibition of BChE, with IC₅₀ values as low as 24.3 µM. nih.gov Other derivatives in the same series display preferential inhibition of AChE, with IC₅₀ values around 62.1 µM. nih.gov The inhibitory mechanism is typically evaluated using methods like the Ellman's test, which measures the enzymatic hydrolysis of substrates like acetylthiocholine. nih.gov
Another critical enzyme class targeted by benzo[b]thiophene derivatives is protein kinases. Benzo[b]thiophene 1,1-dioxides, which are structurally analogous to phenylsulfonyl benzo[b]thiophenes, have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net STAT3 is a transcription factor that is often overactive in cancer. Specific derivatives have been shown to significantly block STAT3 phosphorylation, a key step in its activation pathway. researchgate.net Further studies on related tetracyclic benzo[b]thiophene systems have identified potent, ATP-competitive inhibitors of kinases like DYRK1A, CLK1, and CLK4, with IC₅₀ values in the nanomolar range (e.g., 20-35 nM). nih.gov
Enzyme Inhibition by Benzo[b]thiophene Derivatives
| Compound Series | Target Enzyme | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-(4-aminobenzoyl)-2-phenylbenzo[b]thiophene | BChE | 24.3 | nih.gov |
| 3-(4-hydroxybenzoyl)-2-(4-hydroxyphenyl)benzo[b]thiophene | BChE | 59.6 | nih.gov |
| 3-(4-fluorobenzoyl)-2-(4-fluorophenyl)benzo[b]thiophene | AChE | 62.1 | nih.gov |
| 5-hydroxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative | DYRK1A | 0.035 | nih.gov |
| 5-hydroxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative | CLK1 | 0.020 | nih.gov |
The specificity of benzo[b]thiophene derivatives for their molecular targets is determined by their binding affinity and mode of interaction. Molecular modeling and biophysical methods are crucial for characterizing these interactions.
For STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold, molecular docking studies have revealed that the compounds fit well into the SH2 domain of the STAT3 protein. researchgate.net The SH2 domain is critical for STAT3 dimerization and activation, and by occupying this pocket, the inhibitors prevent these downstream events. This specific binding explains their ability to inhibit STAT3-dependent gene expression. researchgate.net
Similarly, for cholinesterase inhibitors, docking studies have been used to compare the binding modes of novel benzo[b]thiophene-chalcones with that of galantamine, an established drug. These analyses can reveal high similarity in the three-dimensional conformation and electrostatic potential, indicating that the new compounds bind within the same active site pocket of the AChE protein. nih.gov Other studies have identified benzo[b]thiophene derivatives that bind with high affinity to neurotransmitter receptors, such as dopamine (B1211576) and 5-HT₁A serotonin (B10506) receptors, suggesting their potential as antipsychotic or serotoninergic agents. nih.govresearchgate.net
Cellular Pathway Modulation and Signal Transduction Mechanisms
Interaction with molecular targets triggers a cascade of events within the cell, modulating signaling pathways that control fundamental cellular processes like proliferation, survival, and death.
A prominent biological activity of many benzo[b]thiophene derivatives, particularly the benzo[b]thiophene 1,1-dioxide and related sulfonamide classes, is the potent inhibition of cancer cell growth. nih.govmdpi.com Some benzo[b]thiophene-6-carboxamide 1,1-dioxides inhibit the growth of various tumor cell lines at nanomolar concentrations. mdpi.commdpi.com
The mechanism underlying this antiproliferative effect is often the induction of programmed cell death, or apoptosis. nih.gov Mechanistic studies in human leukemia cells revealed that these compounds induce apoptosis in a time- and dose-dependent manner. mdpi.com A key initiating event is the significant increase in intracellular Reactive Oxygen Species (ROS). nih.govmdpi.com This oxidative stress triggers the apoptotic cascade through multiple pathways:
Mitochondrial Dysfunction: The increase in ROS leads to the dissipation of the mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytoplasm, and a decrease in the intracellular ATP pool. nih.gov
Caspase Activation: The release of cytochrome c activates a cascade of executioner enzymes called caspases. Specifically, activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3 has been observed. nih.gov
Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the cell division cycle. Depending on the specific derivative and cell line, arrest has been observed in the S phase or the G2/M phase of the cell cycle. researchgate.netmdpi.com This prevents cancer cells from replicating.
Notably, the apoptotic effects can be prevented by pre-treating cells with antioxidants like N-acetyl-cysteine, confirming that ROS generation is a critical upstream event required for the induction of apoptosis by these compounds. nih.govmdpi.com
Beyond apoptosis, autophagy is another catabolic process that can regulate cell fate. While research specifically on this compound is limited in this area, studies on the broader class of thiophene (B33073) derivatives indicate a potential role in modulating autophagy. Some research has shown that certain thiophene derivatives can inhibit cancer cell proliferation by inducing autophagy. This process also appears to be dependent on the generation of ROS, suggesting a potential crosstalk between apoptosis and autophagy pathways triggered by this class of compounds. The precise signaling pathways, such as the PI3K/Akt/mTOR pathway, that are modulated by benzo[b]thiophene derivatives to induce autophagy remain an active area for future investigation.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-activity relationship (SAR) studies are vital for understanding how chemical modifications to the benzo[b]thiophene core influence biological activity and for optimizing lead compounds.
For the anticancer benzo[b]thiophene-6-carboxamide 1,1-dioxides, SAR studies have revealed that the nature of the substituent on the carboxamide group is a key determinant of cytotoxicity. mdpi.commdpi.com Hydrophobic substituents tend to increase antiproliferative activity, whereas the introduction of a hydroxyl group diminishes it. mdpi.com This suggests that the electronic density on the core benzo[b]thiophene nucleus plays a crucial role in the compound's ability to generate ROS and induce apoptosis. mdpi.com
In the context of cholinesterase inhibition, SAR analysis of benzo[b]thiophene-chalcone hybrids has shown that substitution patterns on the aromatic rings can tune the selectivity for AChE versus BChE. nih.gov For example, amino and hydroxyl groups on the 3-benzoyl moiety confer good inhibitory activity towards BChE. nih.gov
For kinase inhibitors, substitutions on the benzo[b]thiophene ring have been shown to impact both potency and metabolic stability, guiding the design of more effective and drug-like molecules. nih.gov
Summary of Structure-Activity Relationship (SAR) Findings
| Compound Series | Target/Activity | Structural Variation | Impact on Activity | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene-6-carboxamide 1,1-dioxides | Anticancer (Cytotoxicity) | Adding hydrophobic substituents to carboxamide | Increased activity | mdpi.com |
| Benzo[b]thiophene-6-carboxamide 1,1-dioxides | Anticancer (Cytotoxicity) | Adding a hydroxyl group to carboxamide | Decreased activity | mdpi.com |
| Benzo[b]thiophene-chalcones | BChE Inhibition | Amino or hydroxyl group on 3-benzoyl ring | Increased activity | nih.gov |
| 6H-benzo[b]indeno[1,2-d]thiophen-6-ones | DYRK1A Kinase Inhibition | 5-hydroxy vs. 5-methoxy substitution | 5-hydroxy derivatives are more potent | nih.gov |
Systematic Modifications and Their Impact on Mechanistic Pathways
Systematic structural modifications of the this compound scaffold have provided significant insights into their structure-activity relationships (SAR) and the mechanistic pathways they influence.
The nature and position of substituents on both the benzo[b]thiophene core and the phenylsulfonyl moiety play a critical role in modulating biological activity. For instance, the introduction of different functional groups can alter the molecule's electronic properties, steric hindrance, and hydrogen bonding capacity, which in turn affects its interaction with biological targets.
One area of investigation has been the development of anticancer agents. Derivatives of benzo[b]thiophene have been explored as tubulin polymerization destabilizers, which are effective in arresting tumor cell mitosis. nih.gov Specifically, a series of tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Among these, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) emerged as a highly potent compound with broad-spectrum antitumor activity. nih.gov Mechanistic studies revealed that BU17 induces G2/M phase cell cycle arrest and apoptosis in A549 lung cancer cells, as evidenced by increased levels of caspases 3 and 9. nih.gov Further investigation showed that BU17 inhibits WEE1 kinase and disrupts microtubule assembly by targeting tubulin polymerization. nih.gov
In another study, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and evaluated as potential inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov The structure-activity relationship of these compounds indicated that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced their antiproliferative activity. nih.gov Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis. nih.gov Mechanistic investigations confirmed that b19 suppresses the phosphorylation of myosin light chain and the formation of stress fibers, consistent with the inhibition of the RhoA/ROCK pathway. nih.gov
The anti-inflammatory activity of benzo[b]thiophene derivatives has also been a subject of study. Certain 5-substituted amino derivatives, such as 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, have demonstrated potent inhibition of cyclooxygenase-2 (COX-2), with IC₅₀ values below 1 μM. It is hypothesized that the bulky benzenesulfonyl group might create steric hindrance that affects binding to the enzyme.
The following table summarizes the impact of systematic modifications on the mechanistic pathways of this compound derivatives:
| Derivative Class | Modification | Biological Target/Pathway | Observed Effect |
| Tetrahydrobenzo[b]thiophenes | Addition of a benzyl (B1604629) urea (B33335) group | Tubulin polymerization, WEE1 kinase | Inhibition of microtubule assembly, cell cycle arrest at G2/M phase, apoptosis induction. nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | Carboxamide at C-3, 1-methyl-1H-pyrazol at C-5 | RhoA/ROCK pathway | Inhibition of cell proliferation, migration, and invasion; apoptosis induction. nih.gov |
| 5-Substituted aminobenzo[b]thiophene-2-carboxylic acids | Chloroacetamido group at the 5-position | Cyclooxygenase-2 (COX-2) | Potent enzyme inhibition. |
Pharmacophore Modeling and Design for Mechanistic Hypotheses
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This technique is instrumental in generating mechanistic hypotheses and guiding the design of new, more potent derivatives.
For benzo[b]thiophene derivatives, pharmacophore models can be developed based on a set of active compounds. These models typically highlight the importance of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings in the interaction with a specific biological target.
In the context of cholinesterase inhibitors, which are relevant for the treatment of neurodegenerative diseases, benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated. mdpi.com Molecular docking studies, a key component of pharmacophore-based design, were employed to understand the binding interactions of these compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These studies revealed that the benzothiophene-chalcone hybrids from a particular series were effective inhibitors of both enzymes. mdpi.com Specifically, compound 5f was identified as the best AChE inhibitor, while compound 5h was the most potent BChE inhibitor, with an IC₅₀ value comparable to the standard drug galantamine. mdpi.com
Molecular docking analysis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives targeting the RhoA/ROCK pathway revealed a different binding pattern compared to a known covalent inhibitor, DC-Rhoin. nih.gov This finding suggests a novel mechanism of interaction and provides a basis for the rational design of new inhibitors with improved selectivity and potency.
The development of pharmacophore models for this compound derivatives targeting various enzymes and receptors can elucidate the key structural requirements for activity and guide the synthesis of compounds with specific mechanistic profiles.
Mechanistic Aspects of Compound Metabolism and Transport at a Cellular Level
The metabolism of benzo[b]thiophene derivatives can involve various enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. These reactions can lead to the formation of more polar metabolites that are more readily excreted from the body. The specific metabolic pathways can be influenced by the nature and position of substituents on the benzo[b]thiophene core.
Cellular transport, including uptake and efflux, is another crucial factor. The ability of a compound to penetrate cell membranes and reach its intracellular target is essential for its pharmacological effect. For instance, in the context of anticancer agents, efficient uptake into tumor cells is a prerequisite for cytotoxicity. Conversely, active efflux by transporters such as P-glycoprotein can lead to multidrug resistance.
Studies on the in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profile of benzo[b]thiophene-chalcone hybrids have been conducted to predict their pharmacokinetic properties. mdpi.com These computational predictions, combined with experimental cell viability assays in cell lines like SH-SY5Y, help to assess the potential of these compounds to cross biological barriers, such as the blood-brain barrier, and to exert their effects without causing significant cytotoxicity at their effective concentrations. mdpi.comnih.gov
The formulation of a lead compound, BU17, into PLGA nanoparticles demonstrated a strategy to enhance its antitumor activity compared to the soluble form, likely by improving its cellular uptake and pharmacokinetic profile. nih.gov
Further research into the specific transporters involved in the cellular uptake and efflux of this compound derivatives, as well as the identification of their major metabolites, will provide a more complete understanding of their cellular pharmacology and guide the development of compounds with optimized efficacy.
Design and Synthesis of Derivatives and Analogues of 5 Phenylsulfonyl Benzo B Thiophene for Mechanistic Probing
Synthetic Strategies for Substituent Introduction on the Benzo[b]thiophene Core
The introduction of various substituents onto the benzo[b]thiophene scaffold allows for a detailed investigation of how different functional groups at specific positions influence the compound's properties. Synthetic strategies can be broadly categorized into two approaches: direct functionalization of a pre-formed benzo[b]thiophene ring and the construction of the ring system from appropriately substituted precursors.
Direct Functionalization:
Electrophilic substitution on the benzo[b]thiophene nucleus is a common method for introducing substituents. The reactivity of the positions on the ring towards electrophiles generally follows the order: 3 > 2 > 6 > 5 > 4 > 7. researchgate.net Thus, reactions like halogenation, nitration, and Friedel-Crafts acylation tend to yield 3-substituted products. researchgate.netchemicalbook.com However, mixtures of 2- and 3-substituted isomers can form, with the product distribution influenced by reaction conditions. chemicalbook.com
Alternatively, metalation, particularly lithiation using organolithium reagents like n-butyllithium, preferentially occurs at the 2-position. The resulting 2-lithiobenzo[b]thiophene is a versatile intermediate that can react with a wide range of electrophiles to introduce substituents specifically at the C2 position. chemicalbook.com
Ring Construction Strategies:
Building the benzo[b]thiophene core from substituted starting materials offers excellent control over the final substitution pattern. Several powerful methods exist:
Cyclization of o-Alkynylthioanisoles: This is an effective route to 2,3-disubstituted benzo[b]thiophenes. Electrophilic cyclization using various reagents like iodine, N-iodosuccinimide (NIS), or bromine has been widely employed. nih.gov
Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Sonogashira coupling of halo-thiophenols with terminal alkynes, provide access to a diverse range of 2-substituted benzo[b]thiophenes. researchgate.net
Radical Cascade Cyclizations: These methods can generate complex benzo[b]thiophenes by forming multiple bonds in a single step. For instance, the reaction of 2-alkynylthioanisoles with α-oxocarboxylic acids initiated by a radical initiator can yield substituted benzo[b]thiophenes. researchgate.net
The choice of synthetic strategy depends on the desired position and nature of the substituent to be introduced for mechanistic studies.
| Strategy | Description | Typical Reagents/Conditions | Position(s) Functionalized | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Direct introduction of electrophiles onto the aromatic core. | Halogens (Br₂, Cl₂), Nitrating agents (HNO₃/H₂SO₄), Acyl chlorides/Lewis acids (Friedel-Crafts) | Preferentially C3, also C2 and benzene (B151609) ring positions (6, 5, 4, 7) | researchgate.netchemicalbook.com |
| Metalation-Electrophile Quench | Deprotonation followed by reaction with an electrophile. | 1. n-BuLi, THF, -78°C 2. Electrophile (e.g., CO₂, DMF) | Preferentially C2 | chemicalbook.com |
| Electrophilic Cyclization of o-Alkynylthioanisoles | Intramolecular cyclization initiated by an electrophile. | I₂, ICl, NIS, Br₂, PhSCl | C2 and C3 | nih.gov |
| Palladium-Catalyzed Cross-Coupling/Cyclization | Construction of the ring via C-C and C-S bond formation. | Pd catalysts, 2-iodothiophenol, terminal alkynes | C2 | researchgate.net |
| Radical Cascade Cyclization | Multi-bond forming reactions initiated by radicals. | 2-alkynylthioanisoles, α-oxocarboxylic acids, AgNO₃ | C2 and C3 | researchgate.net |
Variations and Modifications of the Phenylsulfonyl Group
The phenylsulfonyl group is a key structural feature, likely involved in crucial interactions with biological targets through hydrogen bonding or dipolar interactions. Modifying this group is a primary strategy for probing its role and optimizing binding affinity.
Modifications can be made to the sulfonyl linker itself or to the appended phenyl ring.
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups, as well as hydrogen-bond donors or acceptors, at the ortho, meta, or para positions of the phenyl ring can systematically alter the electronic properties and steric profile of the entire moiety. These derivatives are typically synthesized by reacting the corresponding substituted benzenesulfonyl chloride with the benzo[b]thiophene core. The required sulfonyl chlorides can be prepared from anilines via diazotization followed by a Sandmeyer-type reaction or through direct chlorosulfonylation of the aromatic ring. nih.govresearchgate.net
Replacement of the Phenyl Group: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridinyl, thienyl) to explore different spatial arrangements and potential new interactions. nih.gov Aliphatic groups can also be used, converting the phenylsulfonyl to an alkylsulfonyl group to assess the importance of the aromatic ring.
Modification of the Sulfonyl Group: The sulfonyl group (SO₂) can be replaced with bioisosteres to investigate the importance of its specific geometry and hydrogen-bonding capacity. A common strategy is to replace it with a sulfonamide (SO₂NR) or a sulfoximine (B86345) (S(O)NH). nih.govyoutube.com Sulfoximines, in particular, are gaining attention in medicinal chemistry as they offer a three-dimensional exit vector from the sulfur atom, which can be exploited to probe new regions of a binding pocket. youtube.com These modifications can provide valuable insights into the essential structural requirements for biological activity.
| Modification Type | Specific Variation | Synthetic Approach | Rationale for Mechanistic Probing | Reference |
|---|---|---|---|---|
| Substitution on Phenyl Ring | Electron-withdrawing groups (e.g., -NO₂, -CN) | Reaction with the corresponding substituted arylsulfonyl chloride. | Enhance hydrogen bond acceptor strength of sulfonyl oxygens. | nih.gov |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Modulate electronics and explore hydrophobic interactions. | nih.gov | ||
| Replacement of Phenyl Group | Heteroaromatic rings (e.g., Pyridinyl) | Reaction with the corresponding heteroarylsulfonyl or alkylsulfonyl chloride. | Introduce new hydrogen bonding sites and alter solubility. | nih.gov |
| Alkyl groups (e.g., Isopropyl) | Assess the necessity of the aromatic π-system for activity. | nih.gov | ||
| Modification of Sulfonyl Linker | Sulfonamide (-SO₂NHR) | Reaction of a sulfonyl chloride with an amine. | Introduce hydrogen bond donor/acceptor capabilities. | nih.gov |
| Sulfoximine (-S(O)NH) | Oxidation of a sulfilimine, which can be formed from a sulfide (B99878). | Provide a stable, chiral, 3D vector for exploring binding pockets. | youtube.com |
Rational Design of Analogues Based on Mechanistic Hypotheses
The rational design of analogues is a hypothesis-driven process that integrates structural biology, computational modeling, and SAR data to create new molecules with improved potency, selectivity, or to test a specific mechanistic theory. rroij.com For 5-(phenylsulfonyl)benzo[b]thiophene, this often involves targeting a specific enzyme, such as a protein kinase, where this scaffold has shown inhibitory activity. nih.govresearchgate.net
The process typically follows these steps:
Hypothesis Generation: Based on initial biological data, a hypothesis is formed about the compound's mechanism. For example, if it inhibits a kinase, it is hypothesized to bind to the ATP-binding site. Computational docking models can be used to predict a plausible binding mode, identifying key interactions between the compound and amino acid residues in the target protein. nih.govresearchgate.net
Analogue Design: Analogues are designed to test the hypothesis. For instance, if the sulfonyl oxygens are predicted to form a hydrogen bond with a backbone amide in the kinase hinge region, analogues with modified sulfonyl groups (e.g., sulfoximines) can be synthesized to see if this interaction is critical. youtube.com If a hydrophobic pocket is predicted to accommodate the phenyl ring, analogues with larger or smaller substituents on this ring are designed to probe the size and nature of this pocket. nih.gov
Synthesis and Biological Evaluation: The designed analogues are synthesized using the strategies outlined in the sections above. They are then tested in biological assays to determine their activity.
SAR Analysis and Model Refinement: The activity data from the new analogues are used to refine the SAR and the initial binding model. This iterative cycle of design, synthesis, and testing leads to a deeper understanding of the molecular interactions driving the compound's activity and can lead to the development of highly potent and selective molecules. researchgate.netnih.gov
For example, in the development of benzo[b]thiophene-based inhibitors for kinases like DYRK1A/1B, structural differences in the ATP-binding sites of related kinases are exploited to design compounds with enhanced selectivity. nih.gov Similarly, benzo[b]thiophene 1,1-dioxide derivatives have been rationally designed as STAT3 inhibitors, with molecular modeling suggesting that the core scaffold occupies a key pocket in the SH2 domain of the protein. researchgate.net
| Target/Hypothesis | Design Strategy | Example Modification | Expected Outcome for Mechanistic Insight | Reference |
|---|---|---|---|---|
| Kinase Hinge-Binding (ATP-competitive inhibition) | Modify H-bond acceptors/donors on the core scaffold. | Introduction of an amino group at C2 or C3 of the benzo[b]thiophene. | Determine the key interactions with the kinase hinge region required for inhibition. | nih.gov |
| Probing Hydrophobic Pockets (e.g., S1 pocket in proteases) | Vary substituents on the phenylsulfonyl ring. | Synthesize a series with different alkyl or halo-substituents at the para-position. | Map the size, shape, and electronic preference of the hydrophobic pocket. | nih.gov |
| Improving Selectivity (e.g., PI3Kα vs PI3Kβ) | Exploit non-conserved residues between related enzyme isoforms. | Introduce groups that can form specific interactions (e.g., H-bonds) with a non-conserved residue in the target isoform. | Confirm the binding model and achieve selective inhibition of the desired target. | acs.org |
| Modulating Physicochemical Properties | Replace aromatic rings with heteroaromatic rings. | Substitute the phenylsulfonyl with a pyridinylsulfonyl group. | Assess the impact of properties like solubility and polarity on cell permeability and activity. | nih.gov |
Advanced Methodologies in Research on 5 Phenylsulfonyl Benzo B Thiophene
Application of High-Throughput Screening for Mechanistic Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against specific biological targets to identify "hits." azolifesciences.comresearchgate.net This automated process is crucial for the initial discovery of bioactive molecules and for elucidating their mechanisms of action. azolifesciences.comnih.gov
In the context of 5-(phenylsulfonyl)benzo[b]thiophene, an HTS campaign could be designed to uncover its primary biological targets. This would typically involve screening the compound against a large panel of purified enzymes or receptors. For instance, given that many benzothiophene (B83047) derivatives exhibit anticancer properties by interfering with cellular signaling, an HTS could focus on a panel of protein kinases. nih.govnih.gov The process involves automated liquid handling systems that dispense the compound into microplates containing the target and necessary reagents, with results read by automated plate readers. azolifesciences.comnih.gov
A quantitative HTS (qHTS) approach, where compounds are tested across a range of concentrations, would be particularly valuable. This method not only identifies hits but also provides immediate information on their potency (e.g., IC50 values), helping to prioritize the most promising interactions for further study. Following a primary screen, hit compounds would undergo a series of secondary and counter-screens to confirm their activity and rule out non-specific mechanisms or assay interference, a common source of false positives in HTS campaigns.
Table 1: Illustrative Data from a Hypothetical HTS Assay for this compound
| Compound ID | Target | Concentration (µM) | Percent Inhibition | Hit Confirmation |
| BT-5-PS | Kinase A | 10 | 85% | Confirmed |
| BT-5-PS | Kinase B | 10 | 12% | Not a Hit |
| BT-5-PS | Protease X | 10 | 5% | Not a Hit |
| Analog 1.1 | Kinase A | 10 | 92% | Confirmed |
| Analog 1.2 | Kinase A | 10 | 35% | Not a Hit |
This table represents hypothetical data to illustrate the output of an HTS experiment where "BT-5-PS" is this compound.
Biophysical Techniques for Elucidating Molecular Interactions
Once a potential biological target is identified through screening, biophysical techniques are employed to validate the interaction and characterize it in detail. These methods provide quantitative data on binding affinity, thermodynamics, and stoichiometry, confirming that the compound directly engages the target.
Isothermal Titration Calorimetry (ITC) is a powerful technique that measures the heat released or absorbed during a binding event. nih.govyoutube.com In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the purified target protein. youtube.com The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. youtube.comnih.gov This provides a complete thermodynamic profile of the binding event without the need for labels or immobilization. nih.gov
Hirshfeld Surface Analysis is a computational biophysical method that can be used to analyze intermolecular contacts in crystal structures. nih.govscispace.com For derivatives of this compound, this analysis has been used to visualize and quantify intermolecular interactions, such as weak C-H⋯O hydrogen bonds formed by the sulfone oxygen atoms. nih.gov This information is critical for understanding how the molecule is recognized by its binding partners and for guiding the rational design of analogs with improved affinity and specificity.
Table 2: Summary of Biophysical Techniques and Their Applications
| Technique | Principle | Key Parameters Measured | Application for this compound |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. nih.govrsc.org | Binding Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). youtube.com | Directly confirms and quantifies the interaction with a purified target protein. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Association rate (k_on), Dissociation rate (k_off), Binding Affinity (K_D). | Provides real-time kinetic data on the binding and dissociation of the compound from its target. |
| Hirshfeld Surface Analysis | Computational mapping of intermolecular interactions in a crystal. nih.gov | Type and nature of close contacts (e.g., H-bonding). scispace.com | Elucidates the specific atomic interactions that stabilize the compound within a binding pocket. |
Cellular Imaging and Microscopy for Subcellular Localization Studies
Understanding where a compound accumulates within a cell is crucial for deciphering its mechanism of action. nih.gov Advanced cellular imaging techniques, particularly confocal laser scanning microscopy, are invaluable for visualizing the subcellular localization of molecules in intact, living cells. mdpi.comnih.gov
To study this compound, researchers could utilize its intrinsic fluorescence (if any) or synthesize a fluorescently-tagged analog. The inherent fluorescence of the benzothiophene moiety, or its oxidized sulfone forms, can be exploited for imaging purposes. mdpi.com Cultured cells would be treated with the compound and then co-stained with commercially available fluorescent dyes that specifically mark different organelles, such as LysoTracker (for lysosomes) or MitoTracker (for mitochondria). mdpi.com
By overlaying the images from the compound and the organelle-specific dyes, one can determine if the compound co-localizes with a particular compartment. nih.gov For example, studies on similar heterocyclic structures have shown specific accumulation in either lysosomes or mitochondria, which can be quantified using metrics like the Pearson's Correlation Coefficient (PCC). mdpi.com Such a finding would strongly suggest that the compound's biological effects are linked to the function or disruption of that specific organelle. mdpi.com
Table 3: Hypothetical Subcellular Co-localization Data for a Fluorescent Analog of this compound
| Cellular Compartment | Organelle-Specific Dye | Pearson's Correlation Coefficient (PCC) | Interpretation |
| Mitochondria | MitoTracker Red | 0.82 | Strong co-localization, suggesting mitochondrial accumulation. |
| Lysosomes | LysoTracker Green | 0.21 | Weak/no co-localization. |
| Endoplasmic Reticulum | ER-Tracker Blue | 0.15 | Weak/no co-localization. |
| Nucleus | DAPI | 0.09 | No co-localization. |
PCC values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. High positive values suggest significant co-localization.
Omics Technologies for Comprehensive Mechanistic Understanding
While the previously described techniques focus on a specific target or location, "omics" technologies provide a global, unbiased view of the cellular response to a compound. These methods survey the entire complement of proteins (proteomics) or metabolites (metabolomics) to build a comprehensive picture of the compound's mechanism of action.
Proteomics can be used to identify changes in the expression levels of thousands of proteins following treatment with this compound. Using mass spectrometry-based techniques, researchers can compare the proteomes of treated and untreated cells to identify proteins that are significantly up- or down-regulated. This can reveal entire biological pathways that are affected by the compound, providing critical clues to its function. For instance, an upregulation of proteins involved in apoptosis or a stress response could point towards the compound's cytotoxic mechanism.
Metabolomics focuses on the analysis of small-molecule metabolites within a cell. Acute exposure to sulfur-containing compounds can lead to extensive alterations in the metabolome, particularly in pathways involving sulfur-containing amino acids like methionine and cysteine. nih.gov By analyzing the metabolic profile of cells treated with this compound, researchers could identify disruptions in key metabolic pathways, such as energy metabolism or redox balance, which may be central to its biological effects. nih.gov
Table 4: Potential Discoveries from Omics Analysis of Cells Treated with this compound
| Omics Technology | Potential Findings | Mechanistic Implication |
| Proteomics | Upregulation of caspase-3, Bax; Downregulation of Bcl-2. | Induction of apoptosis via the intrinsic pathway. |
| Altered phosphorylation status of MAP kinases. | Interference with cellular signaling cascades. | |
| Metabolomics | Depletion of glutathione (B108866) (GSH); Increase in reactive oxygen species (ROS). nih.gov | Induction of oxidative stress. |
| Accumulation of lactate; Decrease in ATP levels. | Disruption of mitochondrial function and energy metabolism. |
Future Research Directions and Emerging Paradigms for 5 Phenylsulfonyl Benzo B Thiophene
Exploration of Novel Reactivity Patterns and Synthetic Applications
The phenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the benzo[b]thiophene core. nih.gov Future investigations should focus on leveraging this electronic feature to explore novel reactivity patterns. For instance, the altered electron density of the aromatic system could be exploited for regioselective functionalization, allowing for the introduction of diverse substituents at specific positions.
Further research into metal-catalyzed cross-coupling and annulation reactions will continue to be a fruitful area for creating new derivatives. Modern synthetic techniques, such as visible-light-mediated photoenzymatic reactions and photoredox catalysis, offer promising avenues for developing new transformations that are difficult to achieve with traditional methods. acs.orgacs.org These approaches could enable the synthesis of highly complex and diverse libraries of 5-(Phenylsulfonyl)benzo[b]thiophene analogs for biological screening. nih.govnih.govnih.govunav.edu The development of domino reaction protocols could also provide efficient pathways to complex molecular architectures based on this scaffold. nih.gov
| Reactivity Aspect | Potential Research Focus | Desired Outcome |
| Regioselectivity | C-H functionalization directed by the sulfonyl group. | Access to novel isomers and substituted derivatives. |
| Cross-Coupling | Use of the sulfonyl group as a leaving group in novel coupling reactions. | New methods for carbon-carbon and carbon-heteroatom bond formation. |
| Photocatalysis | Dearomative cycloadditions and radical annulations. acs.org | Synthesis of unique 3D scaffolds with potential biological activity. |
| Domino Reactions | Multi-component reactions to build complex fused ring systems. nih.gov | Rapid and efficient access to diverse chemical libraries. |
Integration of Artificial Intelligence and Machine Learning for Compound Optimization and Mechanistic Prediction
For mechanistic prediction, synergistic approaches combining molecular modeling with machine learning can provide rapid and accurate predictions of reaction barriers and transition states. bath.ac.uk This can help elucidate complex reaction mechanisms and guide the design of more efficient and selective synthetic methods. researchgate.net
| AI/ML Application | Specific Task for this compound | Potential Impact |
| Compound Optimization | Predict anti-leishmanial or anticancer activity of novel derivatives. nih.govmdpi.com | Faster identification of potent drug candidates. |
| Synthesis Planning | Identify the most efficient and highest-yielding synthetic route. digitellinc.com | Reduced development time and cost. |
| Mechanistic Prediction | Elucidate the mechanism of novel photocatalytic reactions. | Deeper understanding of reactivity and improved reaction design. |
| Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early deselection of compounds with unfavorable profiles. |
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes. This includes the use of greener solvents, the development of catalyst-free reactions, and the utilization of energy-efficient methods. acs.orgrsc.org
One area of focus will be the development of methods that avoid hazardous reagents and minimize waste. For example, moving away from traditional Friedel-Crafts acylation, which often uses stoichiometric amounts of Lewis acids, towards cleaner catalytic alternatives is desirable. nih.gov The use of water as a solvent for sulfonamide synthesis represents a significant step towards a more environmentally friendly process. rsc.org Additionally, exploring synthetic strategies that utilize abundant and non-toxic starting materials, such as employing thiourea as a hydrosulfide surrogate or using sulfur dioxide insertion strategies, will be crucial. thieme-connect.comorganic-chemistry.org
Furthermore, innovative techniques like photo- and electrochemical synthesis offer green alternatives to traditional methods by operating under mild conditions. The development of one-pot, multi-component reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures, thereby saving time, energy, and resources. acs.org
| Green Chemistry Principle | Application in Synthesis of this compound | Benefit |
| Safer Solvents | Utilizing water or deep eutectic solvents for key synthetic steps. rsc.orgthieme-connect.com | Reduced environmental impact and improved safety. |
| Atom Economy | Designing one-pot and domino reactions to maximize the incorporation of starting materials into the final product. acs.org | Minimized waste generation. |
| Catalysis | Developing highly efficient and recyclable catalysts to replace stoichiometric reagents. | Increased efficiency and reduced cost. |
| Energy Efficiency | Employing photocatalysis or microwave-assisted synthesis to reduce reaction times and energy consumption. organic-chemistry.org | Lower carbon footprint of the synthetic process. |
Q & A
Q. What are the foundational synthetic routes for 5-(Phenylsulfonyl)benzo[b]thiophene derivatives?
Methodological Answer: A common approach involves condensation reactions. For example:
- Step 1: React 3-mercaptoanisole with phenacyl bromide under basic conditions to form an intermediate via nucleophilic substitution.
- Step 2: Dehydrate the intermediate using polyphosphoric acid at elevated temperatures to cyclize into the benzo[b]thiophene core .
- Alternative Route: Terminal alkynes can be employed in one-pot reactions to synthesize substituted derivatives efficiently, leveraging copper or palladium catalysts .
Key Considerations:
- Monitor reaction progress using TLC or HPLC.
- Optimize temperature and solvent polarity to avoid side products.
Q. How is infrared (IR) spectroscopy used to determine substituent positions on the benzo[b]thiophene core?
Methodological Answer: IR spectroscopy is critical for structural elucidation:
- 5–6 µm region: Overtone and combination bands (similar to benzene derivatives).
- 8–10 µm region: C-H in-plane deformation modes; substituent-induced shifts help identify positions.
- 11–15 µm region: C-H out-of-plane deformation modes, sensitive to substituent steric and electronic effects .
Example Workflow:
Compare experimental IR spectra with reference data for known substitution patterns.
Use computational tools (e.g., DFT) to predict vibrational modes if reference data is unavailable.
Advanced Research Questions
Q. How can conflicting spectroscopic data for substituted benzo[b]thiophenes be resolved?
Methodological Answer: Contradictions often arise from overlapping signals or unexpected substituent effects. Strategies include:
- Isotopic Labeling: Synthesize deuterated analogs (e.g., 5- or 6-deuterio derivatives) to isolate specific vibrational modes in IR analysis .
- Multi-Technique Validation: Combine NMR (e.g., NOESY for spatial proximity), X-ray crystallography (for absolute configuration), and mass spectrometry to cross-validate results .
- Computational Modeling: Use density functional theory (DFT) to simulate spectra and identify discrepancies between experimental and predicted data .
Q. What advanced strategies enable the design of benzo[b]thiophene-based pharmaceuticals?
Methodological Answer:
- Bioisosteric Replacement: Substitute benzene rings with thiophene to enhance metabolic stability or binding affinity (e.g., raloxifene’s benzo[b]thiophene core improves selectivity as a SERM) .
- Structure-Activity Relationship (SAR) Studies:
- Synthesize analogs with varying sulfonyl or phenyl groups.
- Test in vitro/in vivo for target engagement (e.g., estrogen receptor binding assays).
- Rational Drug Design: Use crystallographic data (e.g., protein-ligand co-structures) to optimize substituent interactions .
Q. How does isotopic labeling aid in mechanistic studies of benzo[b]thiophene reactions?
Methodological Answer:
- Deuterium Tracing: Introduce deuterium at specific positions (e.g., C-5 or C-6) to track reaction pathways. For example:
- Synthesize 5-deuterio-2,3-diphenylbenzo[b]thiophene via bromo-deuterio exchange.
- Analyze isotopic distribution in products using IR or mass spectrometry to infer mechanistic steps (e.g., electrophilic substitution vs. radical pathways) .
Experimental Design:
- Use kinetic isotope effects (KIEs) to identify rate-determining steps.
- Compare isotopic ratios in starting materials and products via GC-MS.
Q. What computational methods are employed to predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations:
- Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
- Simulate UV-Vis spectra for comparison with experimental data.
- Molecular Docking:
- Dock derivatives into target protein active sites (e.g., estrogen receptor) to predict binding modes.
- Use scoring functions (e.g., AutoDock Vina) to rank ligand affinity .
Validation:
- Correlate computational predictions with experimental results (e.g., IC50 values from enzyme assays).
Q. How are novel benzo[b]thiophene derivatives synthesized for materials science applications?
Methodological Answer:
Q. Table 1: IR Spectral Assignments for Benzo[b]thiophene Derivatives
| IR Region (µm) | Assignment | Substituent Sensitivity |
|---|---|---|
| 5–6 | Overtone/combination bands | Less sensitive; used for pattern matching |
| 8–10 | C-H in-plane deformation | Sensitive to electron-donating groups |
| 11–15 | C-H out-of-plane deformation | Steric effects dominate |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
